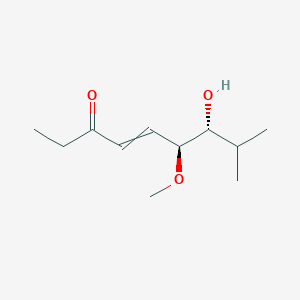
(6S,7R)-7-hydroxy-6-methoxy-8-methylnon-4-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6S,7R)-7-hydroxy-6-methoxy-8-methylnon-4-en-3-one is an organic compound with a complex structure that includes multiple chiral centers
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6S,7R)-7-hydroxy-6-methoxy-8-methylnon-4-en-3-one can be achieved through several synthetic routes. One common method involves the enantioselective Michael addition of methyl vinyl ketone to (S)- and ®-citronellals, followed by lithium hydroxide monohydrate-catalyzed stereoselective cyclizations of intermediate ketoaldehydes . This method ensures the formation of the desired stereoisomers with high selectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar enantioselective reactions. The use of rhodium-catalyzed asymmetric addition of trimethylaluminum to diastereomeric mixtures of cyclohex-2-enones has been reported, although this method can be cumbersome and expensive .
化学反应分析
Types of Reactions
(6S,7R)-7-hydroxy-6-methoxy-8-methylnon-4-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the hydroxy, methoxy, and enone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxy group to a ketone.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the enone to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the enone leads to the formation of an alcohol.
科学研究应用
(6S,7R)-7-hydroxy-6-methoxy-8-methylnon-4-en-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances and flavors due to its unique chemical properties.
作用机制
The mechanism by which (6S,7R)-7-hydroxy-6-methoxy-8-methylnon-4-en-3-one exerts its effects involves interactions with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its binding to target proteins and enzymes, influencing their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
- (6S,7R,8R)-8-(hydroxymethyl)-7-[4-[2-(3-methoxyphenyl)ethynyl]phenyl]-2-oxo-N-propyl-1,4-diazabicyclo[4.2.0]octane-4-carboxamide
- (6S,7R)-7-Hydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2,4-trioxadiphosphocane-2,4-diolate 2,4-dioxide
Uniqueness
What sets (6S,7R)-7-hydroxy-6-methoxy-8-methylnon-4-en-3-one apart from similar compounds is its specific stereochemistry and the presence of both hydroxy and methoxy groups
属性
CAS 编号 |
155324-46-2 |
|---|---|
分子式 |
C11H20O3 |
分子量 |
200.27 g/mol |
IUPAC 名称 |
(6S,7R)-7-hydroxy-6-methoxy-8-methylnon-4-en-3-one |
InChI |
InChI=1S/C11H20O3/c1-5-9(12)6-7-10(14-4)11(13)8(2)3/h6-8,10-11,13H,5H2,1-4H3/t10-,11+/m0/s1 |
InChI 键 |
XBVJVZMCIMWPTO-WDEREUQCSA-N |
手性 SMILES |
CCC(=O)C=C[C@@H]([C@@H](C(C)C)O)OC |
规范 SMILES |
CCC(=O)C=CC(C(C(C)C)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


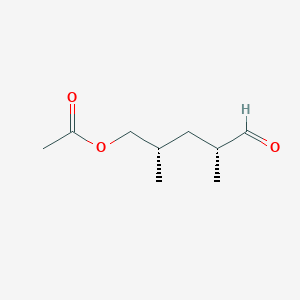

![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethylhexan-1-aminium chloride](/img/structure/B14273417.png)
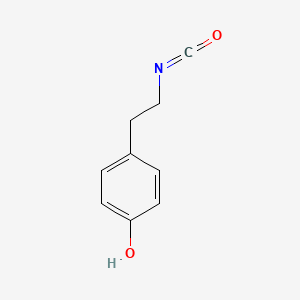
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene]](/img/structure/B14273441.png)
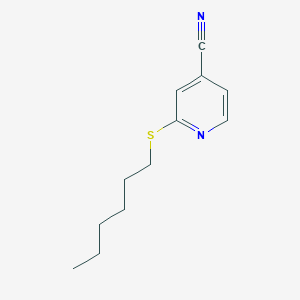
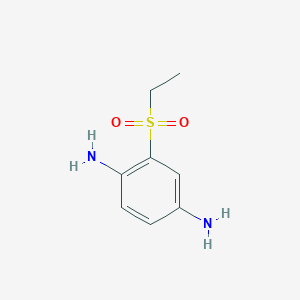
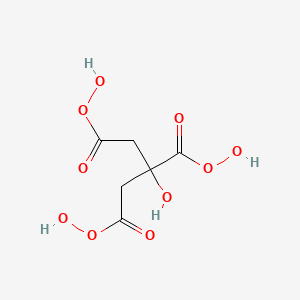
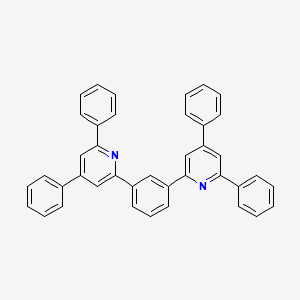
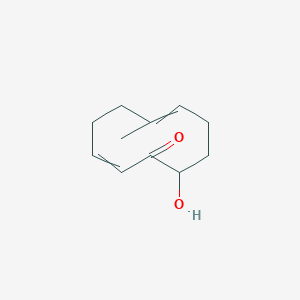

![5-[(E)-Benzylideneamino]benzene-1,3-dicarboxylic acid](/img/structure/B14273474.png)


